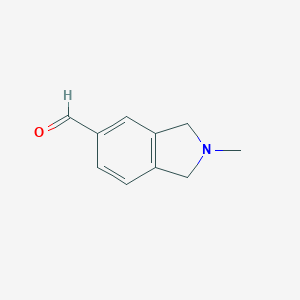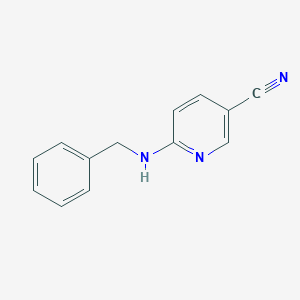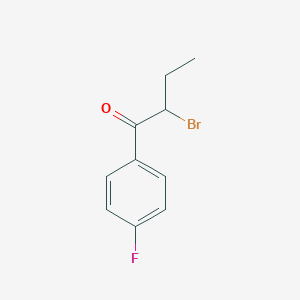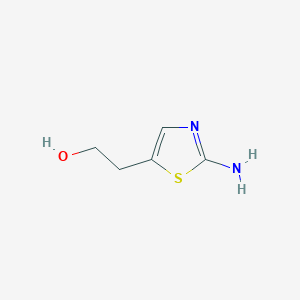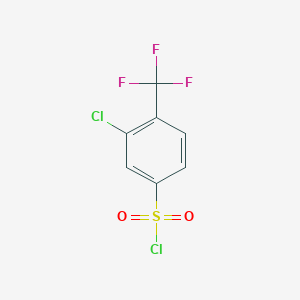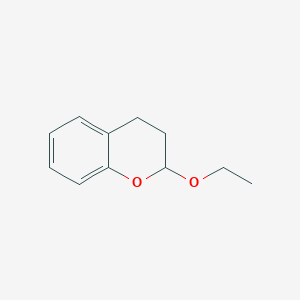
2-Ethoxychroman
Übersicht
Beschreibung
2-Ethoxychroman is a chemical compound with the molecular formula C11H14O2 . It contains 27 atoms in total, including 14 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . It also contains 28 bonds, including 14 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, and 1 aromatic ether .
Molecular Structure Analysis
As mentioned earlier, 2-Ethoxychroman has a complex structure with multiple bonds and rings . It contains 2 six-membered rings and 1 ten-membered ring. It also has 1 aliphatic ether and 1 aromatic ether . The detailed molecular structure would require more specific information or advanced analytical techniques to elucidate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
2-Ethoxychroman is utilized in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its structure serves as a scaffold for the development of drugs with potential antitumor properties .
Methods of Application
The compound is often modified through chemical reactions such as ethoxylation to enhance its interaction with biological targets. Techniques like spectroscopy and crystallography are employed to characterize the derivatives .
Results Summary
Studies have shown that derivatives of 2-Ethoxychroman exhibit promising interactions with cellular DNA, potentially leading to the development of new chemotherapeutic agents. The efficacy of these compounds is evaluated through cytotoxicity assays and DNA binding studies .
Environmental Science
Scientific Field
Environmental Science
Application Summary
In environmental science, 2-Ethoxychroman derivatives are explored for their role in the analysis of complex mixtures using techniques like two-dimensional gas chromatography .
Methods of Application
The compound is used as a standard or a reagent in chromatographic methods to separate and identify environmental contaminants. Advanced mass spectrometry techniques are applied to detect and quantify the presence of such derivatives .
Results Summary
The application of 2-Ethoxychroman in environmental analysis has led to the identification of previously undetectable pollutants, providing a deeper understanding of environmental contamination and its impact .
Food Safety
Scientific Field
Food Safety
Application Summary
2-Ethoxychroman is investigated for its potential use in food safety, particularly in the development of new preservatives and additives that could enhance the shelf life and safety of food products .
Methods of Application
Food samples are treated with 2-Ethoxychroman derivatives, and their preservation efficacy is assessed through microbiological assays and shelf-life studies .
Results Summary
Preliminary results indicate that certain derivatives can inhibit the growth of foodborne pathogens, suggesting a potential application in food preservation strategies .
Bioanalysis
Scientific Field
Bioanalysis
Application Summary
In bioanalysis, 2-Ethoxychroman is used as a component in the development of analytical methods for drug quantification and pharmacokinetics studies .
Methods of Application
The compound is incorporated into bioanalytical assays, where its interaction with other molecules is measured using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Results Summary
The inclusion of 2-Ethoxychroman has improved the sensitivity and specificity of bioanalytical methods, allowing for more accurate drug concentration measurements in biological samples .
Biosensing
Scientific Field
Biosensing
Application Summary
2-Ethoxychroman derivatives are being explored for their use in biosensing applications, particularly in the detection of biomolecules and pathogens .
Methods of Application
These derivatives are used to modify electrodes in electrochemical sensors, enhancing their sensitivity and selectivity for target analytes .
Results Summary
The modified sensors have shown increased performance in detecting low concentrations of biomolecules, making them suitable for clinical diagnostics and environmental monitoring .
Tumor Identification
Scientific Field
Oncology
Application Summary
Research suggests that 2-Ethoxychroman derivatives could be used as markers or contrast agents in imaging techniques for tumor identification .
Methods of Application
Derivatives are introduced into biological systems, and their accumulation in tumor tissues is monitored using imaging techniques such as MRI .
Results Summary
Initial studies indicate that these derivatives may enhance the contrast in imaging, allowing for better differentiation between healthy and tumor tissues .
This analysis provides a snapshot of the diverse applications of 2-Ethoxychroman across various scientific fields, highlighting its versatility and potential in scientific research.
Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
2-Ethoxychroman is used in polymer chemistry to enhance the properties of polymers, particularly in the production of paints, coatings, adhesives, and sealants. It contributes to the flexibility, elasticity, and hydrophobic qualities of polymers .
Methods of Application
The compound is copolymerized with other monomers to create high molecular weight copolymers. Techniques such as polymerization under controlled conditions and subsequent characterization (e.g., Tg determination) are employed .
Results Summary
The resulting polymers exhibit improved low-temperature flexibility, water resistance, and weathering characteristics, making them suitable for various industrial applications .
Materials Science
Scientific Field
Materials Science
Application Summary
In materials science, 2-Ethoxychroman is explored for its use as a plasticizer in surface coatings, film, sheeting, and pressure-sensitive adhesives. It helps in increasing peel strength and tack while improving removability .
Methods of Application
The compound is incorporated into materials during the manufacturing process, and its effects are evaluated through mechanical testing and performance assessments .
Results Summary
Materials treated with 2-Ethoxychroman show enhanced properties, such as increased flexibility and durability, which are critical for their performance in various applications .
Textile Industry
Scientific Field
Textile Industry
Application Summary
2-Ethoxychroman is utilized in the textile industry to improve the finishes of fabrics. It imparts desirable qualities like softness, resistance to water, and improved tactile properties .
Methods of Application
Textile materials are treated with solutions containing 2-Ethoxychroman derivatives, and their effects are measured using textile testing methods .
Results Summary
Treated textiles demonstrate improved performance in terms of water repellency and durability, enhancing their usability and lifespan .
Superabsorbent Polymers
Scientific Field
Superabsorbent Polymers
Application Summary
2-Ethoxychroman derivatives are used in the production of superabsorbent polymers, which are key components in products like diapers and hygiene products .
Methods of Application
The compound is polymerized with other monomers to create highly porous hydrogels. Their swelling capacity and absorption rates are tested under various conditions .
Results Summary
The superabsorbent polymers exhibit fast-swelling and high absorption capacities, making them ideal for use in personal care products .
Food Additives
Scientific Field
Food Chemistry
Application Summary
2-Ethoxychroman is investigated for its potential as a food additive to enhance the flavor and preservation of food products .
Methods of Application
Food products are infused with 2-Ethoxychroman derivatives, and sensory evaluations, along with preservation tests, are conducted .
Results Summary
Initial findings suggest that these derivatives can improve the taste and extend the shelf life of food items, though further research is needed to confirm these effects .
Pharmaceutical Analysis
Scientific Field
Pharmaceutical Analysis
Application Summary
2-Ethoxychroman is used in pharmaceutical analysis as a standard for the calibration of analytical instruments and in the development of new analytical methods .
Methods of Application
Analytical techniques such as HPLC, LC-MS, and UPLC are used to quantify and characterize pharmaceutical compounds with 2-Ethoxychroman as a reference .
Results Summary
The use of 2-Ethoxychroman has led to more precise and reliable analytical methods, which are crucial for quality control and regulatory compliance in the pharmaceutical industry .
This extended analysis provides a broader perspective on the versatility of 2-Ethoxychroman and its potential applications across different scientific and industrial fields.
Antitumor Drug Synthesis
Application Summary
2-Ethoxychroman is a key component in the synthesis of copper (II)-based halogen-substituted chromone antitumor drug entities. These compounds are studied for their potential to interact with cellular DNA and inhibit tumor growth .
Methods of Application
The synthesis involves creating copper (II) complexes with halogen-substituted chromones derived from 2-Ethoxychroman. The binding affinity and interactions with ct-DNA are studied using biophysical techniques, and cytotoxicity is assessed through various cell-based assays .
Results Summary
The synthesized compounds have shown a high propensity for nucleic acids via sigma hole interactions, with some demonstrating significant cytotoxicity against cancer cells, indicating their potential as chemotherapeutic agents .
Life Science Research & Sustainability
Scientific Field
Biotechnology
Application Summary
2-Ethoxychroman derivatives are used in life science research, particularly in the development of sustainable biotechnological products. They contribute to the creation of reagents and kits that support research in fields like immunotherapy and gene therapy .
Methods of Application
These derivatives are incorporated into the manufacturing process of various biotechnological products, ensuring high purity and activity. Their performance is evaluated through rigorous testing in relevant biological assays .
Results Summary
The use of 2-Ethoxychroman derivatives has facilitated the production of high-quality biotechnological products that align with sustainability goals, enhancing the overall efficiency and impact of life science research .
Electrochromic Materials Development
Application Summary
2-Ethoxychroman is investigated for its role in the development of electrochromic materials (EC), which change color in response to electrical input. These materials are used in devices like smart windows and displays .
Methods of Application
The compound is integrated into the material matrix of ECs, and its performance is tested in various electrochromic devices (ECDs) to evaluate color change, contrast, and stability .
Results Summary
Materials incorporating 2-Ethoxychroman have shown promising electrochromic properties, including high contrast and improved long-term stability, making them attractive for commercial ECD applications .
Safety And Hazards
According to a safety data sheet, 2-Ethoxychroman is classified as having acute toxicity when ingested (Category 4, H302), causes skin irritation (Category 2, H315), causes serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It’s advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
2-ethoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALXIFLOLAXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559350 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxychroman | |
CAS RN |
10419-35-9 | |
| Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



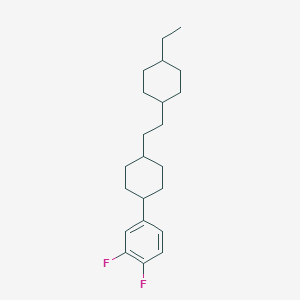
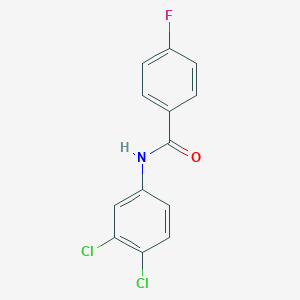
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
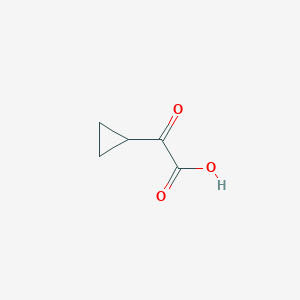
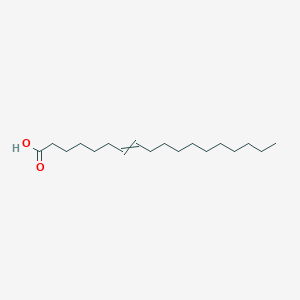
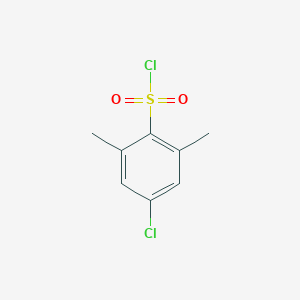
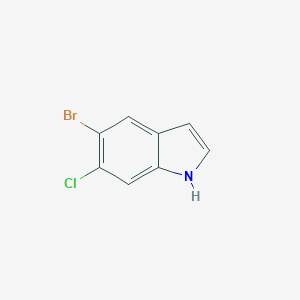
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
